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This guide provides a comparative overview of the concentrations of various fatty acid ethyl

esters (FAEEs) found in common alcoholic beverages. FAEEs are esters formed from the

reaction of fatty acids and ethanol, primarily during fermentation.[1] They are significant

contributors to the aroma and flavor profiles of these beverages and are also studied as

potential biomarkers for alcohol consumption.[2]

Quantitative Comparison of FAEEs in Alcoholic
Beverages
The concentration and composition of FAEEs can vary significantly depending on the type of

alcoholic beverage, the raw materials used, the yeast strain employed during fermentation, and

the distillation and aging processes.[3][4] The following table summarizes the reported

concentration ranges of several key FAEEs in wine, beer, and brandy. All values have been

standardized to milligrams per liter (mg/L) for direct comparison.
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Fatty Acid Ethyl
Ester

Wine (mg/L) Beer (mg/L) Brandy (mg/L)

Ethyl Acetate 8.0 - 119.33 8.0 - 36.34 100 - 600

Ethyl Caproate

(Hexanoate)
0.016 - 0.125 0.05 - 0.287 Present, not quantified

Ethyl Caprylate

(Octanoate)
0.039 - 0.122 0.04 - 0.168 20 - 30

Ethyl Caprate

(Decanoate)
0.034 - 0.103 0.06 - 2.48 50 - 100

Ethyl Laurate

(Dodecanoate)
Present, not quantified Present, not quantified 50 - 80

Note: The concentration ranges are compiled from multiple sources and can be influenced by

specific production methods.[3][5][6][7][8][9][10][11]

Experimental Protocols for FAEE Analysis
The quantification of FAEEs in alcoholic beverages typically involves extraction followed by gas

chromatography (GC) analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a common method for extracting FAEEs from a liquid matrix.

Procedure:

Take a 100 ml sample of the alcoholic beverage.[3]

If the alcohol content is high (e.g., in spirits), dilute the sample with water to approximately

20% alcohol by volume.[3]

Perform the extraction four times using 100 ml aliquots of methylene chloride in a

separatory funnel.[3]

Combine the organic extracts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.ajevonline.org/content/20/2/76
https://home.sandiego.edu/~josephprovost/ester%20profile%20fermentation%20grp3.pdf
https://www.researchgate.net/figure/Concentrations-mg-L-of-esters-in-white-and-red-grape-wines-produced-by-different_tbl1_328158312
https://cdn.imagearchive.com/aussiehomebrewer/data/attach/23/23206-esters.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272246/
https://www.researchgate.net/figure/Concentrations-of-ethyl-esters-in-wine_fig3_272201199
https://vinlab.com/wp-content/uploads/2022/10/Making-Better-Brandy.pdf
https://www.beerandbrewing.com/dictionary/O1rjQz3DYu
https://www.ajevonline.org/content/20/2/76
https://www.ajevonline.org/content/20/2/76
https://www.ajevonline.org/content/20/2/76
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the solvent from the combined extracts, for example, by evaporation under a

gentle stream of nitrogen, to concentrate the FAEEs.[3]

Re-dissolve the residue in a known small volume (e.g., 5 ml) of a suitable solvent like

hexane.

Add an internal standard, such as ethyl pelargonate, for accurate quantification.[3]

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds like FAEEs.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

Column: A suitable capillary column, such as a FFAP (Free Fatty Acid Phase) column (e.g.,

6-ft x 1/8-inch), is used for separation.[3]

Carrier Gas: Helium or hydrogen is typically used.

Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

Temperature Program: A temperature gradient is applied to the oven to separate the FAEEs

based on their boiling points. A typical program might start at 100°C and ramp up to 225°C at

a rate of 7.5°C per minute.[3]

Detection: The mass spectrometer detects the ions of the fragmented FAEE molecules,

allowing for their identification and quantification.

Alternative Method: Headspace Solid-Phase
Microextraction (HS-SPME) coupled with GC-Flame
Ionization Detection (FID)
HS-SPME is a solvent-free extraction technique that is particularly useful for volatile

compounds in complex matrices.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.ajevonline.org/content/20/2/76
https://www.ajevonline.org/content/20/2/76
https://www.ajevonline.org/content/20/2/76
https://www.ajevonline.org/content/20/2/76
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Place a sample of the alcoholic beverage in a sealed vial.

Expose a solid-phase microextraction fiber to the headspace (the gas phase above the

liquid) of the sample.

The volatile FAEEs adsorb onto the fiber.

The fiber is then directly inserted into the hot inlet of the gas chromatograph, where the

analytes are desorbed and transferred to the GC column for analysis.

Detection: A Flame Ionization Detector (FID) is a common and robust detector used for

quantifying organic compounds.

Visualizing the Process: From Formation to
Analysis
The following diagrams illustrate the general pathway of FAEE formation during fermentation

and the typical analytical workflow for their quantification in alcoholic beverages.
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Figure 1: Formation of Fatty Acid Ethyl Esters (FAEEs) during fermentation.
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Figure 2: General workflow for the analysis of FAEEs in alcoholic beverages.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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